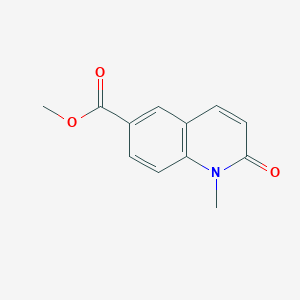

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate

Description

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (CAS: 299924-97-3) is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₃. It belongs to the quinoline carboxylate family, characterized by a bicyclic aromatic system fused with a ketone and ester functional group . This compound is commonly used in pharmaceutical and materials research due to its structural versatility. Available in purities up to 95%, it is typically supplied in quantities ranging from 250 mg to 5 g for laboratory use .

Properties

IUPAC Name |

methyl 1-methyl-2-oxoquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-10-5-3-9(12(15)16-2)7-8(10)4-6-11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRVRGVFTYLOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC1=O)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method involves the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed ester condensation to form the quinoline ring . Another method involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide for the acylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate serves as a critical building block for synthesizing more complex quinoline derivatives and heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in synthetic organic chemistry:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Quinoline N-oxides |

| Reduction | Sodium borohydride | Dihydroquinoline derivatives |

| Electrophilic Substitution | Halogens or nitro compounds | Substituted quinolines |

Biological Studies

The compound is extensively used in biological research as an enzyme inhibitor and a probe for biological assays. Notably, derivatives of related quinoline compounds have shown potential as antibacterial agents by inhibiting DNA gyrase activity . Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been investigated for its anticancer properties against various cancer cell lines:

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability. Its derivatives are also explored for their potential use in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

Research demonstrated that several synthesized quinoline derivatives exhibited strong anticancer activity against the MCF-7 cell line. The compounds were tested using the MTT assay to evaluate cell viability after treatment with varying concentrations of the synthesized compounds . The results indicated that specific derivatives showed comparable efficacy to established chemotherapeutics.

Case Study 2: Hepatitis B Virus Inhibition

A study focused on the antiviral properties of methylated quinoline derivatives revealed promising results against Hepatitis B Virus (HBV). Molecular docking simulations suggested that these compounds could act as effective inhibitors of HBV replication, with experimental studies confirming their high inhibition rates at low concentrations .

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s core structure includes:

- A 1,2-dihydroquinoline backbone with a 2-oxo group.

- A methyl ester at position 6 and a methyl group at position 1.

Table 1: Structural Comparison of Selected Quinoline Derivatives

Functional Group Variations

- Ester vs. Carboxylic Acid: Derivatives like 1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid (CAS: 23845-05-8) replace the ester with a carboxylic acid, altering solubility and reactivity .

- Substituent Position : Moving the ester group (e.g., from position 6 to 4 or 3) modifies electronic effects and steric hindrance, impacting binding affinity in medicinal applications .

Table 2: Physical Properties

Challenges and Limitations

- Stability Issues: Some derivatives (e.g., Methyl 3-chloro-1-methyl-2-oxo-quinoxaline-6-carboxylate) face discontinuation due to synthesis complexity or instability .

Biological Activity

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (CAS No. 299924-97-3) is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has the molecular formula CHNO and a molecular weight of 217.22 g/mol. Its structure features a quinoline core with specific substitutions that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 299924-97-3 |

Antimicrobial Properties

Research indicates that methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts metabolic pathways essential for bacterial survival.

Case Study:

In a study evaluating the compound's antimicrobial efficacy, it was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potent antibacterial activity .

Anticancer Activity

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to modulate various signaling pathways involved in cell proliferation and survival.

Research Findings:

A recent study utilized the MTT assay to assess the cytotoxic effects of this compound on MCF-7 cells. The results indicated that at a concentration of 10 µM, the compound reduced cell viability by approximately 70%, comparable to standard chemotherapeutic agents .

The biological activity of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Binding: It may bind to cellular receptors that regulate apoptosis and cell cycle progression.

Synthesis Methods

The synthesis of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate typically involves several steps:

- Starting Material: Anthranilic acid derivatives are commonly used as starting materials.

- Cyclization: The reaction involves acylation followed by cyclization to form the quinoline ring.

- Purification: The final product is purified using recrystallization techniques.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate with high yield and purity?

- The compound is synthesized via cyclization reactions using aluminum chloride as a catalyst in 1,2-dichlorobenzene at elevated temperatures (378 K). Post-synthesis, purification involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, and recrystallization from ethanol, yielding 73% pure crystals . Key steps include controlling reaction time (5 hours) and temperature to minimize side products. IR and NMR spectroscopy are critical for confirming functional groups (e.g., carbonyl peaks at 1731 cm⁻¹ and methoxy signals at δ 3.65 ppm) .

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound?

- Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. For example, the compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.309 Å, b = 18.524 Å, c = 8.730 Å, and β = 112.30°. SHELXL refinement (R₁ = 0.048) confirms bond lengths (e.g., C=O at 1.22 Å) and angles, while ORTEP-3 visualizes anisotropic displacement ellipsoids . C–H···π and weak hydrogen bonds stabilize the crystal lattice, as shown in Mercury CSD 2.0 .

Q. What spectroscopic techniques are most reliable for characterizing stereochemical purity?

- Combined ¹H NMR and GC-MS analysis distinguishes cis/trans isomers. For instance, coupling constants (e.g., J = 6–8 Hz for axial protons) and NOESY correlations identify spatial arrangements. Mass spectrometry (m/z 245 [M⁺]) confirms molecular weight, while elemental analysis validates empirical formulas (e.g., C: 68.57%, H: 6.12%, N: 5.71%) .

Advanced Research Questions

Q. How do reaction conditions influence the formation of byproducts during synthesis?

- Prolonged heating (>5 hours) or excess AlCl₃ can lead to over-cyclization, producing pyrroloquinoline derivatives. Kinetic studies using TLC monitoring and quenching at optimal pH (10) reduce side reactions. Computational modeling (e.g., DFT) predicts transition states, guiding solvent selection (e.g., 1,2-dichlorobenzene vs. toluene) to favor the desired pathway .

Q. What strategies address discrepancies between computational predictions and experimental crystallographic data?

- Refinement protocols in SHELXL (e.g., riding H-atom models, Uiso constraints) reconcile differences. For example, Cremer-Pople puckering parameters (q₂ = 0.12 Å, φ₂ = 15°) quantify nonplanar ring distortions, which may conflict with idealized DFT geometries . WinGX software integrates structure validation tools (e.g., PLATON) to flag outliers in bond distances or angles .

Q. How can intermolecular interactions in the crystal lattice inform drug design?

- Mercury CSD analysis reveals C–H···O (2.85 Å) and π-stacking (3.42 Å) interactions that stabilize the solid-state structure. These motifs correlate with solubility and bioavailability; for instance, stronger π-stacking may reduce aqueous solubility but enhance thermal stability. Comparative studies with analogs (e.g., ethyl ester derivatives) highlight substituent effects on packing efficiency .

Q. What advanced NMR techniques resolve overlapping signals in complex spectra?

- 2D experiments (¹H-¹³C HSQC, HMBC) assign quaternary carbons and differentiate diastereomers. For example, HMBC correlations between the methoxy group (δ 3.65 ppm) and C-6 (δ 168 ppm) confirm ester connectivity. Variable-temperature NMR (e.g., 298–343 K) can also decouple dynamic effects causing signal broadening .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s biological activity?

- Discrepancies often arise from purity variations (e.g., 95% vs. >99%) or assay conditions (e.g., solvent polarity). Rigorous HPLC-UV/Vis purity checks and standardized bioassay protocols (e.g., fixed DMSO concentrations) mitigate false positives. Comparative studies with structurally related quinoline derivatives (e.g., 6-methoxy analogs) isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.